Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Overview
Description
Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a chemical compound with the molecular formula C11H12ClN3O2 and a molecular weight of 253.68 . It is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyridine core, which is a nitrogen-containing heterocycle . This core is substituted at the 5-position with a chlorine atom and at the 7-position with a carboxylate group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not specified in the available literature .Scientific Research Applications
Synthesis and Theoretical Studies
- The compound has been involved in the synthesis of novel heterocyclic systems, such as the study by Mozafari et al. (2016), where they synthesized 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives. Density Functional Theory (DFT) was used for regioselectivity studies in ring closures, demonstrating its utility in theoretical chemistry (Mozafari, Shiri, Bakavoli, Akbarzadeh, Saadat, & Etemadi, 2016).
Chemical Reactions and Derivatives
- It serves as a precursor in Sonogashira-type cross-coupling reactions, as detailed by Vilkauskaitė et al. (2011), who used similar compounds to synthesize 1-phenylpyrazolo[4,3-c]pyridines. This showcases its role in facilitating complex organic syntheses (Vilkauskaitė, Šačkus, & Holzer, 2011).
Medicinal Chemistry Applications
- Sato et al. (1980) found that derivatives of this compound, specifically 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, showed promising potential as cardiovascular agents, exhibiting significant coronary vasodilating and antihypertensive activities (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).
Cycloaddition and Regioselectivity
- Chapyshev (2013) explored the cycloaddition of tert-butylacetylene to triazidopyridines, which includes derivatives like tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate. This study emphasized its importance in regioselective and regiospecific reactions in organic chemistry (Chapyshev, 2013).
Tautomeric Equilibrium
- Desenko et al. (1993) discussed the imine-enamine tautomerism in dihydroazolopyrimidines, where the introduction of a tert-butyl group, as found in the compound of interest, affects the tautomeric equilibrium. This research provides insight into the steric effects in chemical structures (Desenko, Orlov, Shishkin, Barykin, Lindeman, & Struchkov, 1993).
Future Directions
The future directions for research on Tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesis of novel [1,2,4]triazolo[4,3-a]pyridine derivatives and their evaluation for various biological activities, such as antibacterial activity, could be a promising area of research .
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit antibacterial activities . They may interact with bacterial proteins or enzymes, disrupting their normal functions and leading to bacterial death.
Biochemical Pathways
Based on its antibacterial activity, it can be inferred that it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Given its antibacterial activity, it can be inferred that it may lead to the death of bacterial cells by interfering with their essential functions .
Properties
IUPAC Name |
tert-butyl 5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7-4-8(12)15-6-13-14-9(15)5-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJZZPPKBNEHAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=NN=CN2C(=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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